Benzenecarboximidoyl chloride, N-hydroxy-3-(trifluoromethyl)-
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Overview
Description
Benzenecarboximidoyl chloride, N-hydroxy-3-(trifluoromethyl)- is a chemical compound with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzene ring, along with a hydroxy and a chloride group attached to the carboximidoyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Benzenecarboximidoyl chloride, N-hydroxy-3-(trifluoromethyl)- typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired compound . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Chemical Reactions Analysis
Benzenecarboximidoyl chloride, N-hydroxy-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydroxylamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenecarboximidoyl chloride, N-hydroxy-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenecarboximidoyl chloride, N-hydroxy-3-(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The hydroxy group can form hydrogen bonds with target molecules, while the chloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzenecarboximidoyl chloride, N-hydroxy-3-(trifluoromethyl)- can be compared with other similar compounds, such as:
Benzenecarboximidoyl chloride, N-hydroxy-2-(trifluoromethyl)-: This compound has a similar structure but with the trifluoromethyl group in a different position on the benzene ring.
Benzenecarboximidoyl chloride, N-hydroxy-4-(trifluoromethyl)-: Another positional isomer with the trifluoromethyl group at the para position.
Benzenecarboximidoyl chloride, N-hydroxy-3-(difluoromethyl)-: This compound has a difluoromethyl group instead of a trifluoromethyl group, affecting its reactivity and properties.
The uniqueness of Benzenecarboximidoyl chloride, N-hydroxy-3-(trifluoromethyl)- lies in its specific substitution pattern, which influences its chemical behavior and applications.
Properties
IUPAC Name |
(1Z)-N-hydroxy-3-(trifluoromethyl)benzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-2-1-3-6(4-5)8(10,11)12/h1-4,14H/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIGPJIAPDEIM-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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